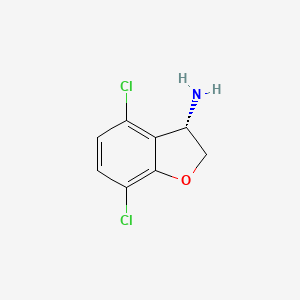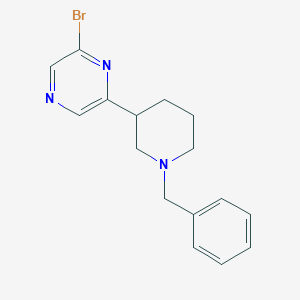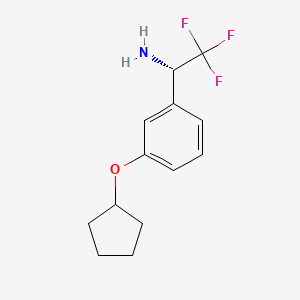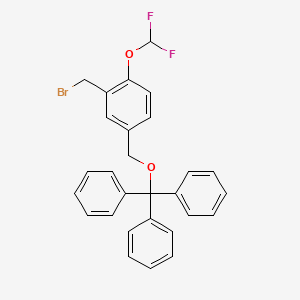
(1-Phenylpyrrol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Phenylpyrrol-2-yl)methanol is an organic compound with the molecular formula C11H11NO It features a pyrrole ring substituted with a phenyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenylpyrrol-2-yl)methanol typically involves the reaction of pyrrole with benzaldehyde in the presence of a reducing agent. One common method is the reduction of the corresponding pyrrole-2-carboxaldehyde using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Phenylpyrrol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: The major products include (1-Phenylpyrrol-2-yl)carboxaldehyde and (1-Phenylpyrrol-2-yl)carboxylic acid.
Reduction: The major product is (1-Phenylpyrrol-2-yl)methanamine.
Substitution: Products vary depending on the substituent introduced, such as brominated or nitrated derivatives.
Applications De Recherche Scientifique
(1-Phenylpyrrol-2-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of (1-Phenylpyrrol-2-yl)methanol involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Pyrrole: A basic five-membered nitrogen-containing heterocycle.
Phenylpyrrole: A pyrrole ring substituted with a phenyl group.
Pyrrolidine: A saturated analog of pyrrole with a five-membered ring containing nitrogen.
Comparison: (1-Phenylpyrrol-2-yl)methanol is unique due to the presence of both a phenyl group and a hydroxymethyl group on the pyrrole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C11H11NO |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
(1-phenylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C11H11NO/c13-9-11-7-4-8-12(11)10-5-2-1-3-6-10/h1-8,13H,9H2 |
Clé InChI |
IPRYIUKPOMNPED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=CC=C2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


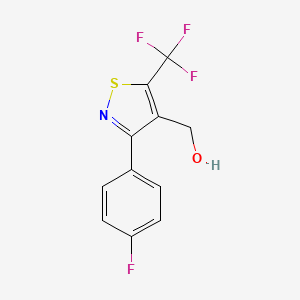
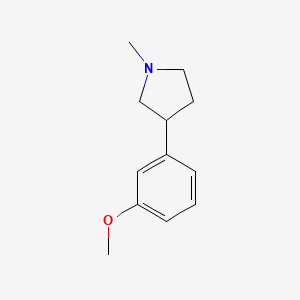
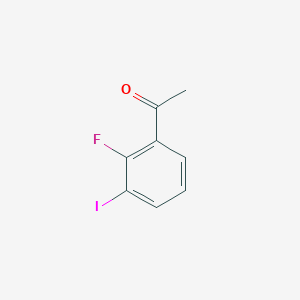
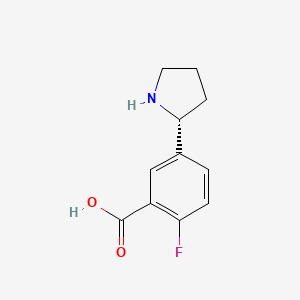


![5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15235342.png)


![7-(Benzyloxy)-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15235351.png)
